molecular formula C28H26FN3O3S B2405494 3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115368-12-1

3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No. B2405494
CAS RN: 1115368-12-1
M. Wt: 503.59
InChI Key: BHVGTLBEMWMQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

The compound and its derivatives have been explored for their potential biological activities. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, structurally related to the compound , have been synthesized and studied. These compounds, due to the presence of fluorine substituents, showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents. The structural studies also revealed the formation of a 3D network through hydrogen bonds and π-π interactions, enhancing the solubility of these compounds, which is a crucial factor in drug development (Sun et al., 2019).

Radiopharmaceutical Applications

The compound has been studied for its potential in radiopharmaceutical applications. 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, structurally similar to the compound, was successfully radioiodinated, and its biodistribution was analyzed in tumor-bearing mice. This study was pivotal in exploring the compound's role in developing potent radiopharmaceuticals targeting tumor cells, showcasing its potential in diagnostic imaging and therapy (Al-Salahi et al., 2018).

Anti-Microbial and Anti-Tubercular Applications

The compound's derivatives have demonstrated significant anti-bacterial and anti-fungal activities. Tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'substitutedbenzylidine)-3-(4nitrophenyl amino) thiazolo quinazoline derivatives, structurally related to the compound, exhibited potent in vitro antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents (Selvam & Palanirajan, 2010). Additionally, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, pointing towards its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).

Anti-Cancer Applications

The compound and its derivatives have been synthesized and evaluated for their anticancer activities. A series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds showed good inhibitory effects against various pathogens, suggesting their potential in treating cancer by targeting specific microbial agents (Yan et al., 2016). Furthermore, the synthesized compounds 1-18, based on the 4(3H)-quinazolinone derivatives, were evaluated for their antimicrobial and anticancer potentials, indicating the potential of these compounds in cancer therapy (Deep et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3S/c1-35-23-7-5-6-19(16-23)18-36-28-30-25-17-20(26(33)31-14-3-2-4-15-31)8-13-24(25)27(34)32(28)22-11-9-21(29)10-12-22/h5-13,16-17H,2-4,14-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGTLBEMWMQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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